(E)-methyl 2-(3-(5-chloro-2-hydroxyphenyl)allylamino)acetate

MAO-A inhibition IC50 human recombinant enzyme

(E)-Methyl 2-(3-(5-chloro-2-hydroxyphenyl)allylamino)acetate (CAS 1629042-15-4) is a synthetic small molecule of the cinnamyl-amino acid ester class, characterized by a 5-chloro-2-hydroxyphenyl ring linked through an (E)-allylamino bridge to a glycine methyl ester moiety. It is catalogued in the ChEMBL database (CHEMBL3415819) and BindingDB (BDBM50075949), where it is curated as a potent inhibitor of human monoamine oxidase A (MAO-A) with an IC50 of 4.10 nM.

Molecular Formula C12H14ClNO3
Molecular Weight 255.70 g/mol
CAS No. 1629042-15-4
Cat. No. B15340580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-methyl 2-(3-(5-chloro-2-hydroxyphenyl)allylamino)acetate
CAS1629042-15-4
Molecular FormulaC12H14ClNO3
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESCOC(=O)CNCC=CC1=C(C=CC(=C1)Cl)O
InChIInChI=1S/C12H14ClNO3/c1-17-12(16)8-14-6-2-3-9-7-10(13)4-5-11(9)15/h2-5,7,14-15H,6,8H2,1H3/b3-2+
InChIKeyGILKOXUKDOJPNC-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Methyl 2-(3-(5-chloro-2-hydroxyphenyl)allylamino)acetate (CAS 1629042-15-4): Procurement-Ready Overview for CNS Drug Discovery Programs


(E)-Methyl 2-(3-(5-chloro-2-hydroxyphenyl)allylamino)acetate (CAS 1629042-15-4) is a synthetic small molecule of the cinnamyl-amino acid ester class, characterized by a 5-chloro-2-hydroxyphenyl ring linked through an (E)-allylamino bridge to a glycine methyl ester moiety . It is catalogued in the ChEMBL database (CHEMBL3415819) and BindingDB (BDBM50075949), where it is curated as a potent inhibitor of human monoamine oxidase A (MAO-A) with an IC50 of 4.10 nM [1]. The compound is commercially available through multiple vendors at purities typically ≥95% .

Why (E)-Methyl 2-(3-(5-chloro-2-hydroxyphenyl)allylamino)acetate Cannot Be Replaced by Off-the-Shelf MAO Inhibitor Scaffolds


The 5-chloro-2-hydroxyphenyl cinnamyl pharmacophore defines a structural space distinct from classical MAO inhibitor chemotypes. Within the broader chalcone and cinnamic acid derivative classes, MAO inhibitory potency and isoform selectivity are exquisitely sensitive to the pattern of halogen and hydroxyl substitution on the aryl ring and the nature of the α,β-unsaturated linker [1]. Compounds lacking the 5-chloro-2-hydroxy substitution pattern on the phenyl ring, or those bearing a carbonyl (chalcone/amide) rather than an allylamino bridge, exhibit markedly different MAO-A versus MAO-B selectivity profiles and potencies that span over three orders of magnitude [2]. Generic substitution without quantitative cross-validation therefore carries a high risk of introducing an in-class compound with inverted isoform selectivity, reduced potency, or both—compromising experimental reproducibility and potentially invalidating SAR series conclusions.

(E)-Methyl 2-(3-(5-chloro-2-hydroxyphenyl)allylamino)acetate: Comparator-Anchored Differentiation Evidence for Procurement Decisions


Human MAO-A Inhibitory Potency: Single-Digit Nanomolar IC50 Versus In-Class Chalcone and Cinnamic Acid Derivatives

In a human recombinant MAO-A inhibition assay using 5-hydroxytryptamine as substrate and hydrogen peroxide production readout after 1 hour in Sf9 cell-expressed enzyme, (E)-methyl 2-(3-(5-chloro-2-hydroxyphenyl)allylamino)acetate achieves an IC50 of 4.10 nM [1]. This places the compound among the most potent MAO-A inhibitors reported within the broader chalcone/cinnamic acid derivative space, where representative active chalcones typically exhibit hMAO-A IC50 values in the 0.13–0.18 µM range (130–180 nM) [2], and many analogues in large series show IC50 values >1 µM [3]. The approximately 30- to 200-fold potency advantage over structurally related chalcone-based MAO-A inhibitors demonstrates that the allylamino-acetate linker, combined with the specific 5-chloro-2-hydroxy substitution, yields a potency gain that is not replicable by chalcone or cinnamic acid scaffolds bearing similar aryl substitution.

MAO-A inhibition IC50 human recombinant enzyme cinnamyl pharmacophore structure-activity relationship

MAO-A Isoform Selectivity: Quantitative Species-Comparative Data Enabling Translational Study Design

Cross-species profiling data from ChEMBL-curated BindingDB records provide three quantitative anchor points for this compound. Against human recombinant MAO-A, the IC50 is 4.10 nM [1]. Against rat brain MAO-A in nuclei-free homogenates using [14C]hydroxytryptamine as substrate (20 min incubation), the IC50 is 80 nM [1]. Against rat brain MAO-B under the same homogenate conditions using [14C]phenylacetaldehyde, the IC50 is 1,000 nM [1]. This yields a human/rat MAO-A potency ratio of approximately 19.5-fold, an MAO-A isoform selectivity index (MAO-B IC50 / MAO-A IC50) of 12.5 in the rat system, and a rat/human MAO-A differential of ~20-fold. In contrast, typical chalcone-based MAO inhibitors preferentially target MAO-B (with MAO-B/MAO-A selectivity ratios often >10–100) rather than MAO-A [2], making this compound's MAO-A-directed selectivity profile a distinguishing feature.

species selectivity MAO-A vs MAO-B rat brain homogenate translational pharmacology isoform profiling

Structural Differentiation from the 5-Chloro-2-Hydroxyphenyl Chalcone Series: Allylamino-Acetate Linker Versus α,β-Unsaturated Ketone

The target compound differs from 5′-chloro-2′-hydroxychalcone and related chlorinated chalcones by the replacement of the α,β-unsaturated ketone (enone) linker with an (E)-allylamino-acetate bridge. While 5′-chloro-2′-hydroxychalcone has been reported to exhibit MAO-B inhibitory activity (IC50 = 29.4 nM) , the target compound's allylamino-acetate scaffold confers a shift in isoform selectivity toward MAO-A (IC50 = 4.10 nM on hMAO-A; ~12.5-fold selectivity over MAO-B in rat) [1]. This represents a fundamental change in pharmacological profile driven by a single linker modification: the enone → allylamino-acetate replacement converts an MAO-B-preferring chemotype into an MAO-A-preferring one. This is consistent with broader SAR principles demonstrating that the nature of the α,β-unsaturated linker in cinnamyl-derived compounds is a critical determinant of MAO isoform selectivity [2].

chemical scaffold differentiation allylamino linker chalcone comparison SAR medicinal chemistry

Evidence-Backed Application Scenarios for (E)-Methyl 2-(3-(5-chloro-2-hydroxyphenyl)allylamino)acetate in Drug Discovery and Chemical Biology


MAO-A Selective Chemical Probe Development for CNS Target Validation

With an hMAO-A IC50 of 4.10 nM and discernible (12.5-fold) selectivity over MAO-B in rat tissue [1], this compound serves as a starting point or reference standard for developing high-affinity, MAO-A-selective chemical probes. Its potency substantially exceeds that of most chalcone- and cinnamic acid-derived MAO-A inhibitors (typical IC50 values between 130 nM and >10 µM) [2], enabling usage at lower concentrations that reduce the risk of off-target pharmacology in cell-based target engagement assays and CNS ex vivo occupancy studies.

Rodent Pharmacodynamic Study Design with Pre-Calibrated Species Potency Correction Factor

The availability of paired human (4.10 nM) and rat (80 nM) MAO-A IC50 data from curated databases [1] provides a pre-measured ~20-fold species potency correction factor. This enables researchers to prospectively adjust in vivo rat dosing regimens—rather than assuming equipotency and risking underdosing—saving compound, animal subjects, and experimental timelines in translational CNS programs where MAO-A engagement in rodent brain is a required pharmacodynamic endpoint.

SAR Series Comparator for Allylamino-Acetate Linker Optimization

The compound's allylamino-acetate linker differentiates it from the well-characterized chalcone (α,β-unsaturated ketone) scaffold. While 5′-chloro-2′-hydroxychalcone is MAO-B selective (IC50 = 29.4 nM on MAO-B) , the target compound is MAO-A preferential [1]. This linker-dependent isoform selectivity inversion makes the compound a critical comparator in SAR programs exploring how the electronic and conformational properties of the α,β-unsaturated bridge determine MAO-A versus MAO-B engagement, facilitating rational design of isoform-selective inhibitors.

Reference Inhibitor for Multi-Isoform MAO Biochemical Screening Panels

Having IC50 data across three assay systems—human recombinant MAO-A (4.10 nM), rat brain MAO-A (80 nM), and rat brain MAO-B (1,000 nM) [1]—makes this compound suitable as a characterized reference inhibitor for multi-isoform MAO activity panels. Its defined selectivity window allows assay developers to benchmark inter-day and inter-laboratory variability of MAO-A versus MAO-B assays, a quality-control application that demands compounds with precisely catalogued multi-parameter potency profiles rather than single-assay values.

Quote Request

Request a Quote for (E)-methyl 2-(3-(5-chloro-2-hydroxyphenyl)allylamino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.